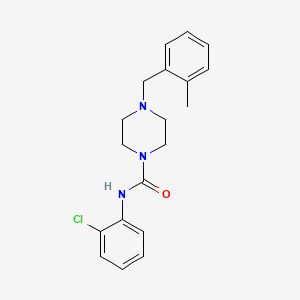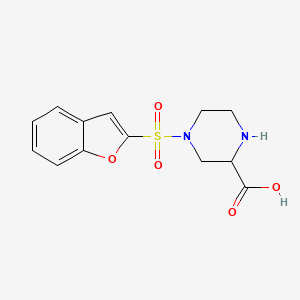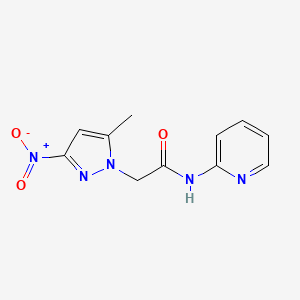![molecular formula C17H16N2O3 B5314458 N-(5-oxo-2-propyl-5H-chromeno[3,4-c]pyridin-4-yl)acetamide](/img/structure/B5314458.png)
N-(5-oxo-2-propyl-5H-chromeno[3,4-c]pyridin-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-oxo-2-propyl-5H-chromeno[3,4-c]pyridin-4-yl)acetamide, also known as CPCA, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPCA is a synthetic molecule that belongs to the class of chromenopyridines and has been found to exhibit a range of biological activities.
Mecanismo De Acción
The mechanism of action of N-(5-oxo-2-propyl-5H-chromeno[3,4-c]pyridin-4-yl)acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and proliferation. N-(5-oxo-2-propyl-5H-chromeno[3,4-c]pyridin-4-yl)acetamide has been found to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and proliferation. It has also been found to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects
N-(5-oxo-2-propyl-5H-chromeno[3,4-c]pyridin-4-yl)acetamide has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the levels of reactive oxygen species (ROS) in cells. N-(5-oxo-2-propyl-5H-chromeno[3,4-c]pyridin-4-yl)acetamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-oxo-2-propyl-5H-chromeno[3,4-c]pyridin-4-yl)acetamide has several advantages for use in lab experiments, including its high potency and selectivity for cancer cells. However, it also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for the study of N-(5-oxo-2-propyl-5H-chromeno[3,4-c]pyridin-4-yl)acetamide, including the development of new analogs and derivatives with improved potency and selectivity for cancer cells. Further studies are also needed to determine the safety and efficacy of N-(5-oxo-2-propyl-5H-chromeno[3,4-c]pyridin-4-yl)acetamide in humans, as well as its potential applications in the treatment of other diseases, such as inflammation and neurodegenerative disorders. Additionally, the use of N-(5-oxo-2-propyl-5H-chromeno[3,4-c]pyridin-4-yl)acetamide in combination with other anticancer drugs may also be explored as a potential strategy to enhance its anticancer effects.
Métodos De Síntesis
N-(5-oxo-2-propyl-5H-chromeno[3,4-c]pyridin-4-yl)acetamide can be synthesized using a multi-step process that involves the reaction of 2-propyl-4H-chromen-4-one with 2-aminopyridine in the presence of a catalyst. The resulting intermediate is then reacted with acetic anhydride to produce the final product, N-(5-oxo-2-propyl-5H-chromeno[3,4-c]pyridin-4-yl)acetamide.
Aplicaciones Científicas De Investigación
N-(5-oxo-2-propyl-5H-chromeno[3,4-c]pyridin-4-yl)acetamide has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. N-(5-oxo-2-propyl-5H-chromeno[3,4-c]pyridin-4-yl)acetamide has been found to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Propiedades
IUPAC Name |
N-(5-oxo-2-propylchromeno[3,4-c]pyridin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-3-6-11-9-13-12-7-4-5-8-14(12)22-17(21)15(13)16(19-11)18-10(2)20/h4-5,7-9H,3,6H2,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBQEEYXBKICPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(C(=N1)NC(=O)C)C(=O)OC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R*,3aR*,7aR*)-1-(cyclobutylcarbonyl)-3-(2,3-difluorophenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5314375.png)
![7-acetyl-N-[(1-ethylcyclobutyl)methyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5314379.png)

![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[(1-methyl-6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5314394.png)
![3-isopropyl-6-spiro[2.3]hex-1-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5314411.png)
![2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5314418.png)
![3-({3-(1,3-benzodioxol-5-yl)-2-[(4-bromobenzoyl)amino]acryloyl}amino)benzoic acid](/img/structure/B5314423.png)

![N-{2-[1-(2-cyanobenzyl)piperidin-3-yl]ethyl}-2,2-dimethylpropanamide](/img/structure/B5314436.png)
![3-(2-fluorophenyl)-5-(methoxyacetyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5314439.png)
![6-[(2-isopropyl-4-methylpyrimidin-5-yl)carbonyl]-2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5314445.png)

![2-(2-furyl)-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5314464.png)
![methyl 2-({2-cyano-3-[3-(4-ethylphenyl)-1H-pyrazol-4-yl]acryloyl}amino)-5-propyl-3-thiophenecarboxylate](/img/structure/B5314468.png)